Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate
CAS No.:
Cat. No.: VC18628479
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O2 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-4-9-10(8-15)14-6-5-13-9/h5-6H,4,7-8H2,1-3H3 |
| Standard InChI Key | OAMWNOUTYOODBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=NC=CN=C2C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate features a bicyclic framework comprising a pyridine ring fused to a partially saturated pyrazine ring. The pyridine component contributes aromaticity and basicity, while the dihydropyrazine moiety introduces conformational flexibility . The tert-butyloxycarbonyl (Boc) group at position 6 serves as a protective group for the secondary amine, enhancing the compound’s stability during synthetic manipulations .
The IUPAC name, tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate, reflects this structure . Key identifiers include:
Crystallographic and Spectroscopic Data
Though experimental crystallographic data for this compound are unavailable, computational models predict a planar pyridine ring fused to a boat-configured dihydropyrazine ring. Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments:
-
Pyridine protons: δ 8.5–9.0 ppm (aromatic)
-
Dihydropyrazine protons: δ 3.5–4.5 ppm (methylene groups)
The Boc group’s tert-butyl protons typically appear as a singlet near δ 1.4 ppm in -NMR.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate involves multi-step strategies, often starting from pyridine or pyrazine precursors. A representative route includes:
-
Ring Formation: Condensation of 3-aminopyridine with a 1,2-diketone under acidic conditions generates the pyrido-pyrazine core.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine introduces the Boc group at the secondary amine .
-
Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Key Reaction Conditions:
-
Temperature: 0–25°C for Boc protection to minimize side reactions
-
Solvents: Dichloromethane or tetrahydrofuran for Bocylation
Reactivity Profile
The compound’s reactivity is governed by two functional regions:
-
Boc Group: Susceptible to acid-catalyzed hydrolysis, yielding a free amine. This deprotection is critical for further functionalization .
-
Heterocyclic Core:
-
Pyridine nitrogen participates in electrophilic substitution (e.g., nitration, sulfonation).
-
Dihydropyrazine moiety undergoes oxidation to aromatic pyrazine or reduction to fully saturated piperazine derivatives.
-
Physicochemical Properties
Experimental and Computed Data
The relatively low XLogP3 value (0.6) suggests moderate hydrophobicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug-like molecules .
Biological Activity and Mechanistic Insights
Anticancer Activity
The dihydropyrazine ring may intercalate DNA or inhibit topoisomerases, as observed in related compounds. Molecular docking studies predict moderate affinity (K ≈ 10–100 μM) for kinase domains like EGFR and VEGFR2.
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The Boc-protected amine serves as a versatile handle for:
-
Peptide Coupling: Amide bond formation with carboxylic acids
-
Cross-Coupling Reactions: Suzuki-Miyaura reactions for aryl group introduction
Comparative Analysis with Analogous Compounds
The pyrido-pyrazine system offers greater π-electron density than pyrazolo-pyridine, potentially enhancing DNA intercalation capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume